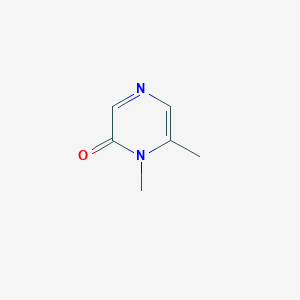
1,6-dimethyl-2(1H)-pyrazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-dimethyl-2(1H)-pyrazinone, also known as piracetam, is a nootropic drug that has been extensively studied for its cognitive enhancing effects. It was first synthesized in the 1960s by the Belgian pharmaceutical company UCB, and has since been used for the treatment of various neurological disorders. In recent years, piracetam has gained popularity among healthy individuals as a cognitive enhancer, leading to increased research into its mechanism of action and potential applications.
作用机制
The exact mechanism of action of 1,6-dimethyl-2(1H)-pyrazinone is not fully understood, but it is believed to enhance cognitive function through modulation of neurotransmitter systems in the brain. Piracetam has been shown to increase the density of acetylcholine receptors in the brain, leading to increased cholinergic neurotransmission. It has also been shown to modulate glutamate receptors, leading to increased excitatory neurotransmission.
生化和生理效应
Piracetam has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase cerebral blood flow, which may contribute to its cognitive enhancing effects. It has also been shown to increase glucose metabolism in the brain, indicating increased neuronal activity. Additionally, 1,6-dimethyl-2(1H)-pyrazinone has been shown to have antioxidant effects, which may contribute to its neuroprotective properties.
实验室实验的优点和局限性
Piracetam has several advantages for use in lab experiments. It is relatively inexpensive and widely available, making it a popular choice for researchers. It also has a low toxicity profile and has been shown to be well-tolerated in humans. However, 1,6-dimethyl-2(1H)-pyrazinone has some limitations for use in lab experiments. It has a short half-life and requires frequent dosing, which can be challenging in some experimental settings. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on 1,6-dimethyl-2(1H)-pyrazinone. One area of interest is its potential therapeutic applications in neurological disorders. Further research is needed to fully understand its mechanism of action and to determine its efficacy in clinical settings. Additionally, there is growing interest in the use of 1,6-dimethyl-2(1H)-pyrazinone as a cognitive enhancer in healthy individuals. Future research could explore optimal dosing strategies and potential long-term effects of 1,6-dimethyl-2(1H)-pyrazinone use. Finally, there is a need for further research into the safety and toxicity of 1,6-dimethyl-2(1H)-pyrazinone, particularly with long-term use.
合成方法
Piracetam is synthesized through the reaction of 2-pyrrolidone with ethyl chloroformate, followed by the addition of dimethylamine. The resulting product is then hydrolyzed to yield 1,6-dimethyl-2(1H)-pyrazinone. This synthesis method has been extensively studied and optimized for high yields and purity.
科学研究应用
Piracetam has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. It has also been investigated for its cognitive enhancing effects in healthy individuals. The majority of research on 1,6-dimethyl-2(1H)-pyrazinone has been conducted in animal models, but there have also been several clinical trials in humans.
属性
CAS 编号 |
137232-62-3 |
|---|---|
产品名称 |
1,6-dimethyl-2(1H)-pyrazinone |
分子式 |
C6H8N2O |
分子量 |
124.14 g/mol |
IUPAC 名称 |
1,6-dimethylpyrazin-2-one |
InChI |
InChI=1S/C6H8N2O/c1-5-3-7-4-6(9)8(5)2/h3-4H,1-2H3 |
InChI 键 |
MVOFQFRALBXVIA-UHFFFAOYSA-N |
SMILES |
CC1=CN=CC(=O)N1C |
规范 SMILES |
CC1=CN=CC(=O)N1C |
同义词 |
2(1H)-Pyrazinone,1,6-dimethyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



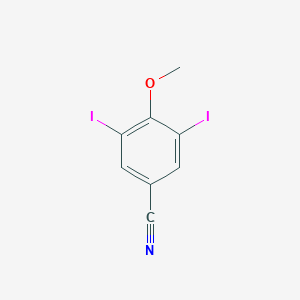
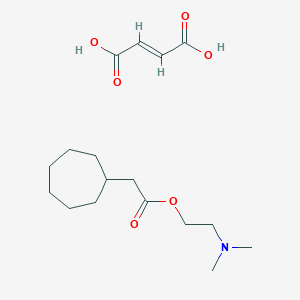
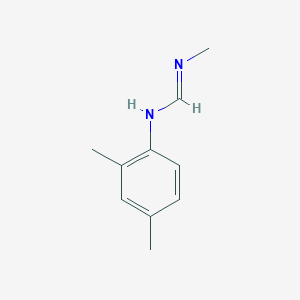
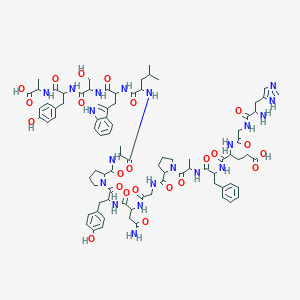
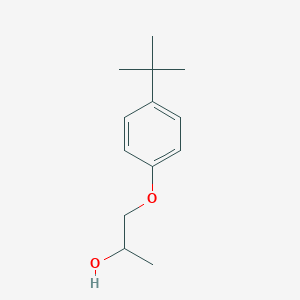
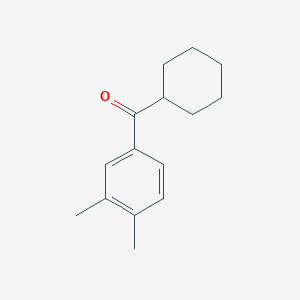
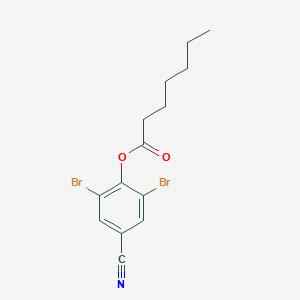
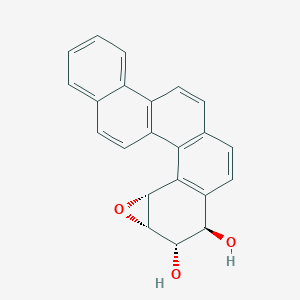
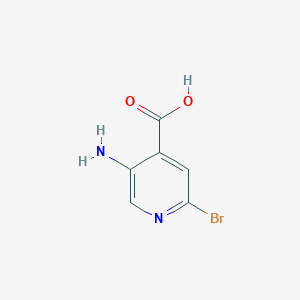
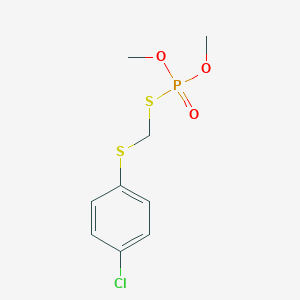

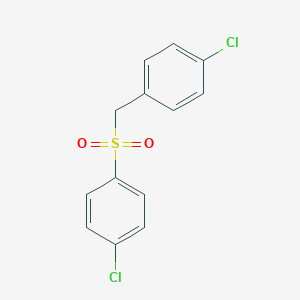
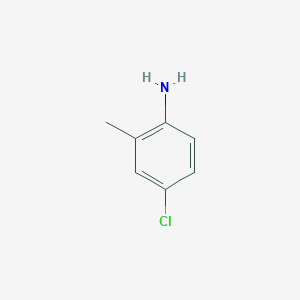
![Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis-](/img/structure/B164925.png)